3-Phenoxybenzyl alcohol
Overview
Description
3-Phenoxybenzyl alcohol is a member of the class of benzyl alcohols, characterized by a benzyl alcohol bearing a phenoxy substituent at the C-3 position. This compound is a metabolite of the insecticide permethrin and is known for its role as a marine xenobiotic metabolite . Its molecular formula is C13H12O2, and it has a molecular weight of 200.2332 g/mol .
Mechanism of Action
Target of Action
3-Phenoxybenzyl alcohol, also known as (3-Phenoxyphenyl)methanol, is a synthetic compound that is primarily used in the synthesis of other compounds
Mode of Action
It is known to be used in the synthesis of other compounds, suggesting it may act as a precursor or intermediate in various chemical reactions .
Biochemical Pathways
this compound is involved in the degradation pathway of permethrin, a synthetic insecticide. It is produced through ester hydrolysis, a common initial step in pyrethroid metabolism . It is then oxidized to 3-phenoxybenzoate, a major intermediate in pyrethroid insecticide metabolism .
Pharmacokinetics
It is known to have a boiling point of 135-140 °c/01 mmHg and a density of 1149 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Inhalation of this compound in certain concentrations has been reported to cause changes in the central nervous system, metabolic processes, and liver function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility may increase its mobility in the environment . Additionally, it is insoluble and sinks in water, which may affect its distribution and action in aquatic environments .
Biochemical Analysis
Biochemical Properties
3-Phenoxybenzyl alcohol plays a role in biochemical reactions, particularly in the metabolism of pyrethroid insecticides. It is produced through the hydrolysis of pyrethroids, such as fenvalerate and permethrin . This hydrolysis is an initial step widespread in pyrethroid metabolism .
Cellular Effects
It is known that pyrethroids, from which this compound is derived, can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that it is involved in the metabolism of pyrethroids, being produced through ester hydrolysis and then oxidized to 3-phenoxybenzoate
Metabolic Pathways
This compound is involved in the metabolic pathways of pyrethroid insecticides. It is produced through the hydrolysis of pyrethroids and is then oxidized to 3-phenoxybenzoate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxybenzyl alcohol typically involves the reduction of 3-phenoxybenzaldehyde. This reduction can be achieved using suitable reducing agents at temperatures ranging from 5°C to 25°C . One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent such as methanol or ethanol.
Industrial Production Methods: Industrial production of
Properties
IUPAC Name |
(3-phenoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGANAERDZBAECK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027756 | |
Record name | 3-Phenoxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or light yellow liquid; [Alfa Aesar MSDS] | |
Record name | 3-Phenoxybenzyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11578 | |
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CAS No. |
13826-35-2 | |
Record name | 3-Phenoxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13826-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenoxybenzylalcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013826352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, 3-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Phenoxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenoxybenzylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-PHENOXYBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04964J25DQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of 3-phenoxybenzyl alcohol?
A1: this compound has the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol. Its structure consists of a benzene ring substituted with a phenoxy group at the meta position and a hydroxymethyl group at the para position.
Q2: How does the structure of this compound contribute to its lipophilicity?
A2: The presence of two aromatic rings (benzene and phenoxy) in its structure makes this compound highly lipophilic. This characteristic influences its distribution and accumulation in biological systems. []
Q3: How is this compound metabolized in plants?
A3: Plants metabolize this compound primarily through conjugation reactions. Initially, it forms glucosyl 3-phenoxybenzyl ether, followed by more polar disaccharide conjugates with glucose and pentose sugars. These conjugates can interconvert, and their glucose units can exchange with free glucose in plants. []
Q4: What are the primary metabolic pathways of this compound in insects?
A4: In insects, this compound undergoes oxidation to form 3-phenoxybenzoic acid. This process is often mediated by carboxylesterases, enzymes involved in insecticide resistance. [, ]
Q5: How do fish metabolize permethrin, a pyrethroid insecticide that produces this compound as a metabolite?
A5: Fish metabolize permethrin stereoselectively, producing this compound and 3-(4'-hydroxyphenoxy)-benzyl alcohol through esterase cleavage. Additionally, they form 4'-hydroxy permethrin via cytochrome P450-catalyzed hydroxylation. []
Q6: Does this compound exhibit estrogenic activity?
A6: Yes, this compound has demonstrated estrogenic activity in various studies. It interacts with the human estrogen receptor, although its potency is significantly lower than that of 17β-estradiol. [, ]
Q7: How does the estrogenic activity of permethrin metabolites, including this compound, compare to the parent compound?
A7: Some permethrin metabolites, including this compound, exhibit greater estrogenic activity than the parent compound. This difference arises from structural changes during metabolism that increase their affinity for the estrogen receptor. [, ]
Q8: What are the potential applications of this compound?
A9: this compound serves as a key intermediate in synthesizing various pyrethroid insecticides. Its chiral derivatives are crucial for producing specific stereoisomers with desired insecticidal properties. [, , ]
Q9: Can microorganisms utilize this compound?
A10: Yes, certain bacteria and fungi can utilize this compound as a carbon source for growth and energy. This ability makes them potentially valuable for bioremediation of environments contaminated with pyrethroid insecticides. [, , ]
Q10: What analytical techniques are commonly employed to determine this compound levels in various matrices?
A11: Gas chromatography coupled with electron capture detection (GC-ECD) and high-performance liquid chromatography with diode array detection (HPLC-DAD) are frequently used to quantify this compound and its conjugates in food, environmental, and biological samples. [, ]
Q11: What is the environmental fate of this compound?
A12: this compound can persist in the environment, but it is subject to degradation processes such as photodegradation, hydrolysis, and microbial degradation. These processes contribute to its breakdown into less harmful compounds. [, ]
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